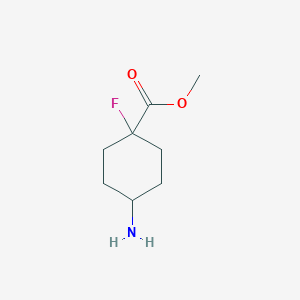

Methyl 4-amino-1-fluorocyclohexane-1-carboxylate

Description

Methyl 4-amino-1-fluorocyclohexane-1-carboxylate (CAS: 1374656-13-9) is a fluorinated cyclohexane derivative with the molecular formula C₈H₁₄FNO₂ and a molecular weight of 175.20 g/mol . The compound features a cyclohexane ring substituted with an amino (-NH₂) group at position 4, a fluorine atom at position 1, and a methyl ester (-COOCH₃) at position 1. Its hydrochloride salt (CAS: 1374654-48-4) is also commercially available, likely enhancing solubility for pharmaceutical applications .

Storage and Safety: The compound requires storage at 2–8°C under an inert atmosphere to maintain stability. It is classified under GHS hazard codes H314 (causes severe skin burns/eye damage) and H335 (may cause respiratory irritation), necessitating stringent handling protocols .

Properties

Molecular Formula |

C8H14FNO2 |

|---|---|

Molecular Weight |

175.20 g/mol |

IUPAC Name |

methyl 4-amino-1-fluorocyclohexane-1-carboxylate |

InChI |

InChI=1S/C8H14FNO2/c1-12-7(11)8(9)4-2-6(10)3-5-8/h6H,2-5,10H2,1H3 |

InChI Key |

DCIGCGTYPGIYRC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CCC(CC1)N)F |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of para-Substituted Benzoic Acid Derivatives

The hydrogenation of para-aminobenzoic acid derivatives using Ru/C catalysts under 15–20 bar H₂ pressure at 100°C produces 4-amino-1-cyclohexanecarboxylic acid with trans:cis ratios exceeding 3:1. Critical parameters include:

| Catalyst System | H₂ Pressure (bar) | Temperature (°C) | trans:cis Ratio | Yield (%) |

|---|---|---|---|---|

| 5% Ru/C (50% loading) | 15 | 100 | 75:25 | 70 |

| 10% Rh/Al₂O₃ | 20 | 120 | 50:50 | 85 |

The choice of Ru/C over Rh-based systems significantly improves trans-selectivity due to differences in surface adsorption kinetics.

Protection Strategies During Hydrogenation

To prevent amine group interference during hydrogenation, Boc (tert-butoxycarbonyl) protection is commonly employed. A one-pot hydrogenation-protection sequence achieves 70% yield of trans-4-(Boc-amino)cyclohexanecarboxylic acid:

Fluorination Strategies for Cyclohexane Systems

Introducing fluorine at the 1-position requires precise control to avoid ring distortion or epimerization.

Nucleophilic Fluorination of Mesylate Intermediates

Building on [18F]FCWAY synthesis methodologies, fluorination proceeds via mesylate precursors:

Direct Fluorination of Cyclohexene Intermediates

Alternative approaches involve fluorinating unsaturated precursors:

Esterification and Functional Group Compatibility

Methanol-Based Esterification

Thionyl chloride-mediated esterification proves effective for acid-to-methyl ester conversion:

Protecting Group Considerations

Simultaneous amine protection and esterification is achievable using Boc anhydride:

Integrated Synthetic Routes

Route B: Fluorination Prior to Ring Saturation

Purification and Analytical Considerations

Chromatographic Separation

Semi-preparative HPLC with C18 columns (10 × 250 mm) eluted with:

Crystallization Optimization

Selective cis-ester crystallization enables trans-isomer enrichment:

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-1-fluorocyclohexane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitrocyclohexane derivatives, while reduction of the ester group may produce cyclohexanol derivatives .

Scientific Research Applications

Pharmaceutical Development

Methyl 4-amino-1-fluorocyclohexane-1-carboxylate is being investigated for its potential as a lead compound in drug discovery. Its structural features suggest it may exhibit biological activity that could be harnessed in various therapeutic areas, including:

- Neuropharmacology : The compound's ability to interact with neurotransmitter systems makes it a candidate for studying neurological disorders.

- Oncology : Given the importance of fluorinated compounds in cancer treatment, this compound may play a role in developing new anticancer agents.

The biological activity of methyl 4-amino-1-fluorocyclohexane-1-carboxylate is attributed to its interaction with enzymes and receptors. The presence of the fluorine atom can enhance lipophilicity and bioavailability, potentially increasing the compound's efficacy in biological systems. Studies focusing on its binding affinity reveal that modifications to its structure significantly influence biological activity.

Case Studies and Research Findings

Recent case studies have highlighted the effectiveness of methyl 4-amino-1-fluorocyclohexane-1-carboxylate in various experimental settings. For instance:

- Drug Interaction Studies : Research has demonstrated that this compound can enhance the binding affinity of certain drugs to their targets, suggesting its utility in optimizing pharmacological profiles.

- Toxicological Assessments : Evaluations have been conducted to assess the safety profile of this compound, revealing insights into its potential side effects and therapeutic windows .

Mechanism of Action

The mechanism of action of Methyl 4-amino-1-fluorocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino and fluorine substituents can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The ester group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with Methyl 4-amino-1-fluorocyclohexane-1-carboxylate, enabling comparative analysis of their properties and applications.

Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate

- Molecular Formula: C₂₁H₁₉NO₂FBr

- Molecular Weight : 428.29 g/mol

- Structural Features: A cyclohexa-1,3-diene core with amino, bromophenyl, and fluorophenyl substituents. Conformational analysis reveals a distorted screw-boat conformation in the crystal lattice, with dihedral angles of 76.4–81.0° between aromatic rings .

- Synthesis: Prepared via amination of a cyclohexenone precursor using ammonium acetate in glacial acetic acid .

- Applications : Used in crystallography studies to explore hydrogen-bonded networks (N–H⋯O) that stabilize packing .

- Comparison: Property Target Compound Ethyl Derivative Core Structure Saturated cyclohexane Unsaturated cyclohexadiene Substituents Amino, fluorine, methyl ester Amino, bromophenyl, fluorophenyl Hazards H314, H335 Not specified Applications Pharmaceutical intermediate Crystal engineering

Methyl 2-hydroxyacetate

- Molecular Formula : C₃H₆O₃

- Molecular Weight : 90.08 g/mol

- Structural Features : A simple methyl ester with a hydroxy (-OH) group adjacent to the ester moiety.

- Comparison: Lacks the amino and fluorine groups, resulting in lower molecular complexity.

Resin Acid Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

- Structural Features : Complex terpene-derived esters with fused ring systems .

- Applications : Used in gas chromatography for resin analysis due to their volatility and stability .

- Comparison :

- Highlight the structural diversity of methyl esters, though their polycyclic backbones differ significantly from the target compound’s cyclohexane scaffold.

Key Research Findings and Trends

Synthetic Methods: Amination reactions (e.g., using ammonium acetate) are common for introducing amino groups into cyclohexane/cyclohexadiene systems, as seen in both the target compound’s analogues and Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate .

Crystallography : Tools like SHELX () enable precise structural determination of similar compounds, revealing conformational preferences and intermolecular interactions critical for stability .

Hazard Profiles: The presence of fluorine and amino groups in the target compound correlates with heightened hazards (H314/H335) compared to simpler esters like Methyl 2-hydroxyacetate .

Biological Activity

Methyl 4-amino-1-fluorocyclohexane-1-carboxylate (MFC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

MFC is characterized by the following chemical properties:

- Molecular Formula : C₈H₁₄FNO₂

- Molecular Weight : 175.20 g/mol

- CAS Number : 1374656-13-9

- Structure : The compound features a cyclohexane ring with an amino group and a fluorine atom, which contribute to its unique reactivity and biological activity.

The biological activity of MFC is influenced by its interaction with various molecular targets. The presence of the amino group allows for hydrogen bonding, while the fluorine atom enhances lipophilicity and may affect the compound's binding affinity to biological receptors. The ester functionality can modulate solubility and bioavailability, crucial for pharmacological efficacy .

Interaction with Biological Targets

MFC's mechanism of action can be summarized as follows:

- Binding Affinity : The fluorine substituent alters the electronic properties of the molecule, potentially increasing its affinity for specific enzymes or receptors.

- Selectivity : MFC may exhibit selectivity towards certain pathways, which can be beneficial in reducing side effects in therapeutic applications.

Biological Activity

Research indicates that MFC may possess various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that MFC derivatives could inhibit cancer cell proliferation. For instance, compounds structurally similar to MFC have shown promise in targeting mitochondrial ATP synthase, a critical enzyme in cancer metabolism .

- Antimicrobial Activity : The compound's structure allows it to interact with bacterial membranes, potentially leading to antibacterial effects. Its derivatives are being explored for their ability to combat resistant strains of bacteria .

Case Studies

Several studies have investigated the biological activity of MFC and its analogs:

- Anticancer Study :

- Antimicrobial Evaluation :

Comparative Analysis

To better understand MFC's unique properties, a comparison with similar compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 4-amino-1-chlorocyclohexane-1-carboxylate | Chloro | Moderate anticancer activity |

| Methyl 4-amino-1-bromocyclohexane-1-carboxylate | Bromo | Lower antimicrobial activity |

| Methyl 4-amino-1-iodocyclohexane-1-carboxylate | Iodo | High lipophilicity but reduced binding affinity |

MFC demonstrates superior properties due to the small size and high electronegativity of fluorine, which enhances its biological interactions compared to its halogen analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 4-amino-1-fluorocyclohexane-1-carboxylate, and how can yield be maximized?

- Methodology :

- Stepwise functionalization : Start with a cyclohexane backbone, introducing fluorine via electrophilic fluorination (e.g., Selectfluor®) at position 1, followed by esterification of the carboxyl group using methanol under acidic catalysis .

- Amino group introduction : Use reductive amination or nitration/reduction strategies. For example, protect the carboxylate group as a methyl ester, nitrate position 4, then reduce the nitro group to an amine using H₂/Pd-C .

- Yield optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (e.g., 0–25°C to minimize side reactions) .

Q. How can the structure of this compound be rigorously validated?

- Methodology :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and confirm the cyclohexane chair conformation .

- Spectroscopic validation :

- NMR : Analyze NMR for fluorine coupling patterns (e.g., axial vs. equatorial fluorine).

- IR : Confirm ester C=O stretch (~1740 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹) .

- Mass spectrometry : Compare experimental m/z with theoretical molecular weight (e.g., [M+H]⁺ for C₉H₁₅FNO₂: 200.11 g/mol) .

Q. What safety protocols are critical during handling and disposal?

- Methodology :

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact (amines and fluorinated compounds can be irritants) .

- Waste management : Segregate halogenated waste (fluorine-containing byproducts) and neutralize acidic/basic residues before disposal via licensed facilities .

Advanced Research Questions

Q. How does the fluorine substituent influence electronic and steric properties in reactivity studies?

- Methodology :

- Computational modeling : Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces, highlighting fluorine’s electron-withdrawing effects on the cyclohexane ring .

- Experimental probes : Compare reaction rates of fluorinated vs. non-fluorinated analogs in nucleophilic substitution (e.g., SN2 at the carboxylate ester). Fluorine’s inductive effect may slow hydrolysis .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?

- Methodology :

- Twinned crystal analysis : Use SHELXD for structure solution if diffraction data shows pseudo-symmetry or twinning .

- Dynamic NMR : Probe conformational flexibility (e.g., chair-flip barriers) if NMR signals suggest multiple conformers inconsistent with X-ray data .

Q. How can computational models predict biological interactions of this compound?

- Methodology :

- Docking simulations : Use AutoDock Vina to assess binding affinity to enzymes (e.g., serine hydrolases) via the ester and amino groups. Validate with in vitro assays (e.g., IC₅₀ measurements) .

- ADMET profiling : Calculate logP (e.g., 1.16 via PubChem data ) to predict membrane permeability and metabolic stability.

Q. What methods optimize enantiomeric separation for stereochemical studies?

- Methodology :

- Chiral chromatography : Use a Chiralpak® IA column with hexane/isopropanol gradients. Monitor enantiomer ratios via CD detection .

- Kinetic resolution : Employ lipase-catalyzed ester hydrolysis (e.g., Candida antarctica lipase B) to selectively hydrolyze one enantiomer .

Q. How does thermal stability vary under different solvent conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.